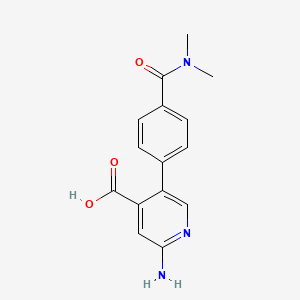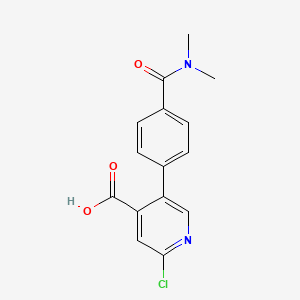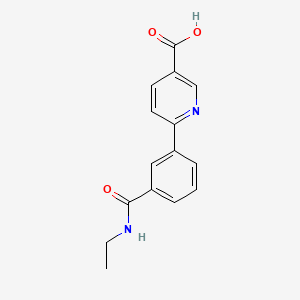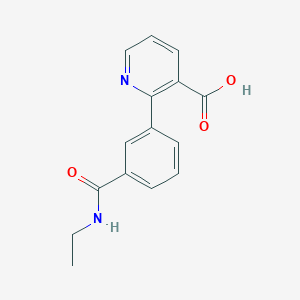![molecular formula C15H14N2O3 B6392665 6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid CAS No. 1261996-19-3](/img/structure/B6392665.png)
6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid is a versatile chemical compound with intriguing properties. It is known for its applications in various scientific research areas, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a picolinic acid moiety linked to a phenyl group substituted with an N-ethylaminocarbonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and 3-(N-ethylaminocarbonyl)phenylboronic acid.
Suzuki–Miyaura Coupling: The key step in the synthesis is the Suzuki–Miyaura coupling reaction.
Reaction Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from 50 to 80°C and reaction times of 12 to 24 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized compounds.
Mécanisme D'action
The mechanism of action of 6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid: Similar structure but with an amino group instead of a carboxylic acid group.
4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid: Similar structure but with the substitution at the 4-position of the picolinic acid.
Uniqueness
6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
6-[3-(ethylcarbamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-16-14(18)11-6-3-5-10(9-11)12-7-4-8-13(17-12)15(19)20/h3-9H,2H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLQSSVNDGNYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6392596.png)
![6-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6392598.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid](/img/structure/B6392599.png)
![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6392601.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid](/img/structure/B6392603.png)

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid](/img/structure/B6392626.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6392629.png)

![2-[3-(N-ETHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID](/img/structure/B6392648.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392656.png)

![5-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6392679.png)
